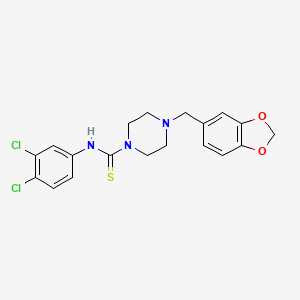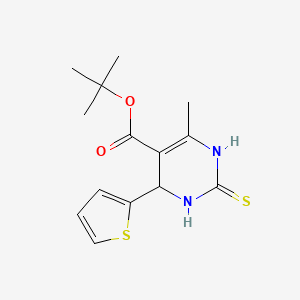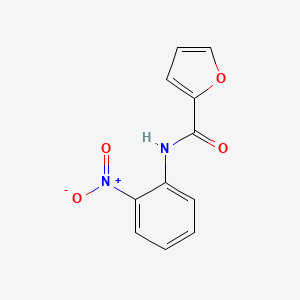![molecular formula C19H13BrN2O4 B5076573 N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5076573.png)
N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide: is an organic compound that features a bromophenoxy group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of 4-bromophenoxybenzene: This can be achieved by reacting 4-bromophenol with phenol in the presence of a base such as potassium carbonate.
Coupling with 2-nitrobenzoyl chloride: The intermediate 4-bromophenoxybenzene is then reacted with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Reduction: The major product would be N-[4-(4-aminophenoxy)phenyl]-2-nitrobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action for N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenoxy and nitrobenzamide groups may play a role in binding to the active site or interacting with other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-bromophenoxy)phenyl]-2-chlorobenzamide
- N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide
- 4-(4-bromophenoxy)phenyl)methanol
Uniqueness
N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide is unique due to the presence of both a bromophenoxy group and a nitrobenzamide moiety. This combination of functional groups can impart specific chemical and biological properties that may not be present in similar compounds. For example, the nitro group can undergo reduction to form an amine, providing a versatile handle for further chemical modifications.
Propriétés
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4/c20-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)21-19(23)17-3-1-2-4-18(17)22(24)25/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCHUMFJYQXBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5076502.png)
![1-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B5076506.png)

![N-(2-methylphenyl)-2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5076530.png)
![Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5076545.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5076560.png)

![1-{[1-({6-[(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5076568.png)
![5-(4-fluorobenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5076577.png)


![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5076587.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5076599.png)
